![molecular formula C15H14FN3O3 B2867890 N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(isoxazol-3-yl)oxalamide CAS No. 1049362-55-1](/img/structure/B2867890.png)
N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(isoxazol-3-yl)oxalamide
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Overview
Description
This compound is an oxalamide derivative with a fluorophenyl group and an isoxazole ring. Oxalamides are a class of compounds that contain a C2H2N2O2 (oxalamide) skeleton. They are used in various fields due to their diverse biological activities . The fluorophenyl group is a common motif in medicinal chemistry, known for its ability to enhance the bioactivity of pharmaceuticals . Isoxazole rings are also found in many biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would likely show the oxalamide backbone, with the fluorophenyl group and isoxazole ring attached. Unfortunately, without more specific information or a detailed study, it’s difficult to provide a more precise analysis .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the fluorine atom could increase its lipophilicity, potentially enhancing its ability to cross biological membranes .Scientific Research Applications
Role of Orexin Receptors in Compulsive Food Consumption
Research on orexin receptors and their antagonists has shown significant effects on compulsive food seeking and intake behaviors in models of binge eating. Studies using compounds like SB-649868 and GSK1059865, which are selective for orexin receptors, demonstrated their potential in reducing binge eating of highly palatable food without affecting standard food pellet intake. This suggests that orexin receptor mechanisms play a major role in binge eating, offering a potential pharmacological treatment avenue for eating disorders with a compulsive component (Piccoli et al., 2012).
Isoxazol Derivatives as Immunosuppressive Agents
Isoxazol derivatives like leflunomide and its metabolites have been investigated for their immunosuppressive properties, especially in the context of disease-modifying antirheumatic drugs. These compounds exhibit strong inhibitory effects on mitochondrial dihydroorotate dehydrogenase, a key enzyme in pyrimidine de novo synthesis, which is crucial for immune cell functions. The difference in susceptibility between human and rat cells to these derivatives highlights the species-specific responses to drug treatment, providing insights into their potential use in clinical settings (Knecht & Löffler, 1998).
Metabolism of LY654322 and Formation of Diimidazopyridine Metabolite
The metabolism of compounds like LY654322 has been studied, revealing the formation of unusual metabolites such as M25, which undergoes significant structural changes. These findings emphasize the complexity of drug metabolism and the importance of comprehensive metabolic profiling in drug development. Understanding the metabolic pathways can inform the design of drugs with more predictable pharmacokinetic profiles (Borel et al., 2011).
Dual Angiotensin and Endothelin Receptor Antagonists
Studies on compounds like BMS-1, which act as dual angiotensin-1 and endothelin-A receptor antagonists, have shed light on the metabolic challenges faced in optimizing drug candidates for better therapeutic outcomes. By modifying the structure to reduce CYP3A-mediated metabolism, researchers have been able to improve the systemic exposure and reduce variability in drug response, illustrating the critical role of metabolic stability in drug design (Zhang et al., 2007).
Antimycobacterial Activities of Novel Compounds
The search for new antimycobacterial agents has led to the synthesis and evaluation of various compounds with potential activity against Mycobacterium tuberculosis. For instance, certain naphthyridine derivatives have shown promising in vitro and in vivo activity against both drug-sensitive and multi-drug-resistant strains of M. tuberculosis. Such research is crucial in the development of new therapies for tuberculosis, especially in the face of rising drug resistance (Sriram et al., 2007).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-N'-(1,2-oxazol-3-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3/c16-11-3-1-10(2-4-11)15(6-7-15)9-17-13(20)14(21)18-12-5-8-22-19-12/h1-5,8H,6-7,9H2,(H,17,20)(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJJJKWNQHFOEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NC2=NOC=C2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((1-(4-fluorophenyl)cyclopropyl)methyl)-N2-(isoxazol-3-yl)oxalamide |
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